3-Bromo-5-iodobenzal fluoride
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Overview
Description
3-Bromo-5-iodobenzal fluoride is an organic compound with the molecular formula C7H3BrF2I It is a halogenated derivative of benzal fluoride, characterized by the presence of bromine and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodobenzal fluoride typically involves the halogenation of benzal fluoride. One common method is the electrophilic aromatic substitution reaction, where benzal fluoride is treated with bromine and iodine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform, and the process is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodobenzal fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzal fluorides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-iodobenzal fluoride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodobenzal fluoride involves its interaction with various molecular targets. The presence of bromine and iodine atoms allows it to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chlorobenzal fluoride
- 3-Bromo-5-fluorobenzal fluoride
- 3-Iodo-5-chlorobenzal fluoride
Uniqueness
3-Bromo-5-iodobenzal fluoride is unique due to the presence of both bromine and iodine atoms on the benzene ring This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to form specific types of halogen bonds
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPWPQZTEFJFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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